molecular formula C27H38ClCuN2 B8229452 CID 16128010

CID 16128010

Cat. No.: B8229452
M. Wt: 489.6 g/mol
InChI Key: IZTQOWDKDLZMJP-UHFFFAOYSA-M
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Description

CID 16128010 is a chemical compound identified in Cinnamomum species essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Key characteristics include:

  • Chemical Structure: The structure (Figure 1A) suggests it is a terpenoid or oxygenated derivative, given its presence in plant essential oils.
  • GC-MS Profile: The total ion chromatogram (Figure 1B) highlights its retention time and relative abundance in CIEO.
  • Fractionation: Vacuum distillation data (Figure 1C) show its distribution across different fractions, indicating volatility and polarity comparable to mid-weight terpenes .

Properties

InChI

InChI=1S/C27H38N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTQOWDKDLZMJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClCuN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 16128010” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. For example, a condensation reaction involving 5-(2-fluorophenyl)-1H-pyrrole-3-methanol and 3-pyridyl sulfonyl chloride can yield an intermediate, which is further processed to obtain the final compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16128010” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 16128010” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 16128010” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of CID 16128010 and Selected Compounds

Property This compound (CIEO) Oscillatoxin D (CID 101283546) CAS 1254115-23-5 CAS 1701-57-1
Molecular Weight ~250-300 (inferred) 700-800 (polyketide) 142.20 147.22
Key Functional Groups Oxygenated terpenoid Macrocyclic lactone Piperazine derivative Aromatic amine
Solubility Lipophilic (essential oil) Low (marine toxin) 86.7 mg/mL (high) 0.22 mg/mL (low)
Bioactivity Antimicrobial (inferred) Cytotoxic CNS-related Neuroactive
Analytical Methods GC-MS, vacuum distillation NMR, LC-MS LC-MS, HPLC GC-MS, NMR

Key Findings :

Structural Diversity : this compound differs from oscillatoxin derivatives (e.g., CID 101283546) in backbone complexity, as the latter are macrocyclic polyketides with higher molecular weights .

Bioavailability: Compared to CAS 1254115-23-5 (a piperazine derivative), this compound likely has lower solubility due to its terpenoid nature, impacting its pharmacokinetic profile .

Analytical Challenges: Differentiation from isomers, such as ginsenosides (e.g., CID 6167), requires advanced techniques like collision-induced dissociation (CID) in mass spectrometry to resolve structural nuances .

Research Implications and Limitations

  • Pharmacological Potential: this compound’s antimicrobial properties (inferred from essential oil context) warrant further investigation using assays like those applied to probiotics in chemotherapy-induced diarrhea (CID) studies .
  • Synthetic Accessibility : Unlike synthetic compounds (e.g., CAS 1261080-59-4), this compound’s natural origin complicates large-scale production, necessitating optimization of extraction protocols .
  • Data Gaps : The absence of explicit structural or bioactivity data for this compound in the evidence limits direct comparisons. Future studies should prioritize NMR crystallography and in vitro bioassays.

Q & A

Q. Tables for Quick Reference

Key Parameter Recommended Standard Evidence Source
Purity threshold≥95% (HPLC/LC-MS)
Data replicationTriplicate measurements
Statistical significancep < 0.05 with Bonferroni correction
Metadata archivingDOI-assigned repositories

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